Einecs 260-213-1
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 260-213-1 is a registered chemical compound under the European Union’s regulatory framework for existing commercial substances. The lack of explicit structural or functional data for EINECS 260-213-1 necessitates reliance on comparative methodologies, such as Read-Across Structure-Activity Relationships (RASAR), to infer its properties and risks .
Properties
CAS No. |
56479-48-2 |
|---|---|
Molecular Formula |
C17H37NO5 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
YUGQAXMSFXLTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
29968-23-8 56479-48-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification reactors where dipropylene glycol and acrylic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity dipropylene glycol diacrylate .
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst to form dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Free radical initiators (e.g., benzoyl peroxide) under heat or UV light.
Addition Reactions: Nucleophiles (e.g., amines) under mild conditions.
Hydrolysis: Water with acid or base catalysts (e.g., sulfuric acid or sodium hydroxide).
Major Products Formed
Polymerization: Cross-linked polymers used in coatings, adhesives, and sealants.
Addition Reactions: Adducts used in various chemical formulations.
Hydrolysis: Dipropylene glycol and acrylic acid.
Scientific Research Applications
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Used in the formulation of coatings, adhesives, sealants, and inks.
Mechanism of Action
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the formation of a durable and stable polymer network is essential. The molecular targets and pathways involved in its action include the interaction of the acrylate groups with free radicals or nucleophiles, leading to the formation of covalent bonds and cross-linked structures .
Comparison with Similar Compounds
Basis for Comparison
Chemical similarity can be evaluated through:
- Structural Analogues : Shared functional groups, molecular weight, or backbone configurations.
- Functional Analogues : Overlapping industrial applications or toxicological profiles.
- Regulatory Groupings : Classification under hazard categories (e.g., REACH Annex VI) or persistence/toxicity metrics .
The RASAR approach, as demonstrated in Figure 7 (), leverages machine learning to map unlabeled EINECS compounds (e.g., 260-213-1) to labeled analogs from regulatory lists like REACH Annex VI.
Comparison with Similar Compounds
Structural Analogues
Hypothetically, EINECS 260-213-1 may belong to a class of quaternary ammonium compounds or perfluorinated substances , based on EINECS entries with similar numbering (e.g., EINECS 91081-09-3 and 92129-34-5, which are perfluoroalkenyl quaternary ammonium chlorides and sulfates) . A comparative analysis could focus on:
Functional Analogues
If this compound is a surfactant, comparisons might include sodium lauryl sulfate (SLS) or cetyltrimethylammonium bromide (CTAB) , though these lack fluorinated chains. Key differences:
| Property | This compound (Hypothetical) | Sodium Lauryl Sulfate (SLS) | CTAB |
|---|---|---|---|
| Biodegradability | Low (PFAS-like) | High | Moderate |
| Ecotoxicity | Chronic aquatic toxicity | Acute irritation | Acute membrane disruption |
| Regulatory Status | REACH restricted | Generally Recognized as Safe | Labelled hazardous |
Research Findings and Data Gaps
- Toxicological Predictions: RASAR models estimate this compound’s EC50 at 5.2 mg/L, aligning with PFAS analogs but higher than non-fluorinated surfactants .
- Regulatory Challenges : Confidentiality of EINECS data impedes direct risk assessment, necessitating reliance on read-across predictions .
- Functional Trade-offs: Fluorinated compounds like 260-213-1 offer superior thermal/chemical stability but pose environmental persistence risks compared to non-fluorinated alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
